![molecular formula C24H20N2O2 B4778942 N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4778942.png)
N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide
説明
N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide, also known as GSK-2193874, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of various diseases. This compound has been extensively studied in the scientific community due to its potential therapeutic applications in cancer, inflammation, and other diseases.
作用機序
The mechanism of action of N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway is involved in various cellular processes, including cell survival, proliferation, and metabolism. By inhibiting this pathway, N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide can induce apoptosis, or programmed cell death, in cancer cells and reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects
N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In inflammation research, N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation.
実験室実験の利点と制限
The advantages of using N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide in lab experiments include its high potency and selectivity for the AKT signaling pathway, which makes it a useful tool for studying the role of this pathway in various diseases. However, the limitations of using N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide in scientific research. In cancer research, this compound could be further studied for its potential as a therapeutic agent in combination with other cancer drugs. In inflammation research, N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide could be further studied for its potential as a therapeutic agent in autoimmune diseases. Additionally, the development of more potent and selective inhibitors of the AKT signaling pathway could lead to the development of more effective therapeutic agents for various diseases.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide has been extensively studied in various scientific research applications, including cancer, inflammation, and other diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has also shown that N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide can reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(naphthalen-1-yloxymethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-6-4-11-23(25-17)26-24(27)20-14-12-18(13-15-20)16-28-22-10-5-8-19-7-2-3-9-21(19)22/h2-15H,16H2,1H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSNVHWHZCMALE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-4-[(naphthalen-1-yloxy)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。